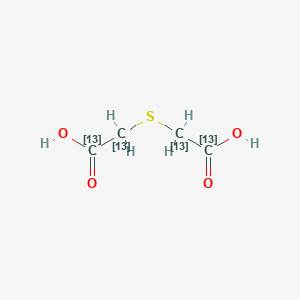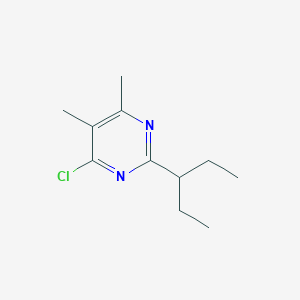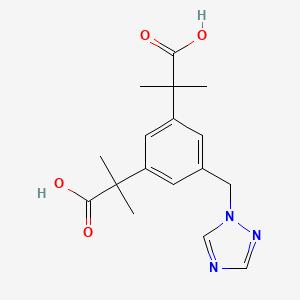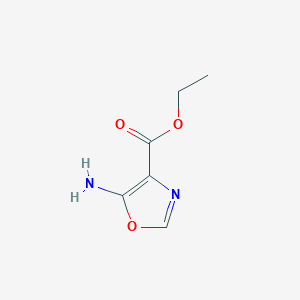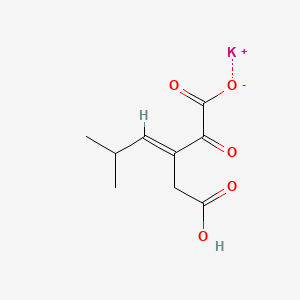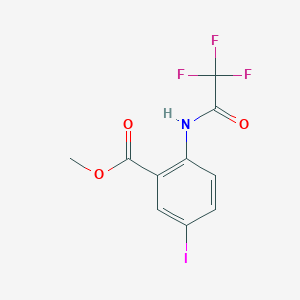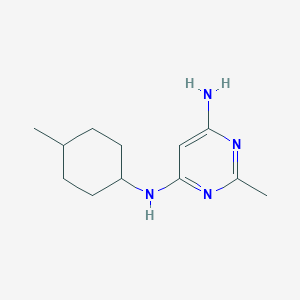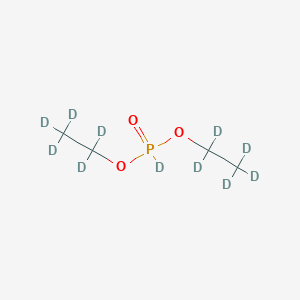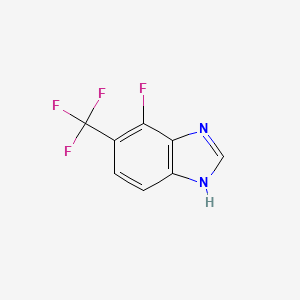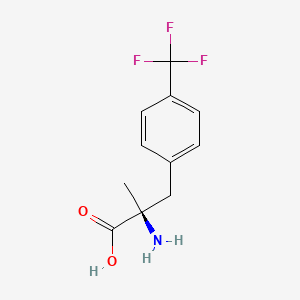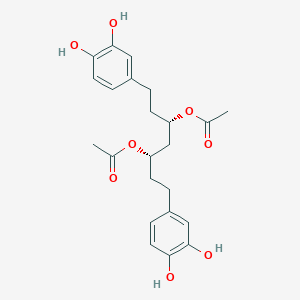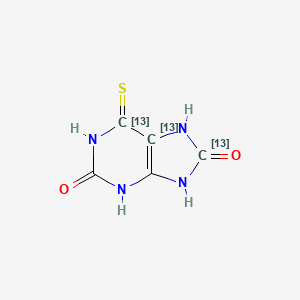
6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione typically involves the reaction of uric acid with thiol-containing reagents. One common method is the reaction of uric acid with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to yield thiouric acid . The reaction conditions usually require a controlled temperature and pH to ensure the selective substitution of the oxygen atom with sulfur.
Industrial Production Methods
Industrial production of thiouric acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in thiouric acid can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The sulfur atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids, or other oxidizing agents can be used for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride are common reducing agents for thiouric acid.
Substitution reagents: Halides, amines, or other nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under specific pH conditions.
Major Products Formed
Oxidation products: Sulfoxides and sulfones.
Reduction products: Thiols and other sulfur-containing derivatives.
Substitution products: Various substituted purine derivatives, depending on the nucleophile used.
科学研究应用
6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing purine derivatives, which can be studied for their chemical properties and reactivity.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in treating gout or other conditions related to purine metabolism.
Industry: Thiouric acid and its derivatives may be used in the development of new materials or as intermediates in chemical manufacturing processes.
作用机制
The mechanism of action of 6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione involves its interaction with various molecular targets and pathways. As a sulfur-containing purine derivative, it can inhibit enzymes involved in purine metabolism, such as xanthine oxidase . This inhibition can lead to reduced production of uric acid and its associated effects. Additionally, the compound’s antioxidant properties may contribute to its biological activity by scavenging reactive oxygen species and protecting cells from oxidative damage.
相似化合物的比较
6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione is unique among purine derivatives due to the presence of a sulfur atom in place of an oxygen atom. This structural modification imparts distinct chemical and biological properties to the compound. Similar compounds include:
Uric acid: The parent compound, which has oxygen atoms instead of sulfur.
Xanthine: Another purine derivative with different functional groups.
Theobromine and caffeine: Methylxanthines with stimulant properties.
属性
分子式 |
C5H4N4O2S |
|---|---|
分子量 |
187.16 g/mol |
IUPAC 名称 |
6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione |
InChI |
InChI=1S/C5H4N4O2S/c10-4-6-1-2(7-4)8-5(11)9-3(1)12/h(H4,6,7,8,9,10,11,12)/i1+1,3+1,4+1 |
InChI 键 |
SXHQUGJSTGOXMD-QZJDPFNNSA-N |
手性 SMILES |
C12=[13C]([13C](=S)NC(=O)N1)N[13C](=O)N2 |
规范 SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
